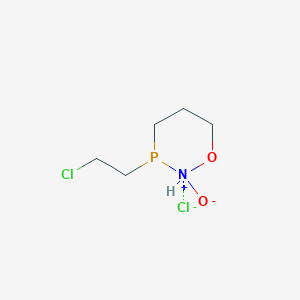
Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate
Descripción general
Descripción
The compound “Propyl 3-(3,4-dihydroxyphenyl)prop-2-enoate” is a chemical compound with the molecular formula C12H14O4 .
Synthesis Analysis
This compound was prepared from the condensation reaction of 3,4-dihydroxybenzaldehyde, Meldrum’s acid, and propan-1-ol .Molecular Structure Analysis
The acyclic double bond in this compound is E configured. Intra- and intermolecular hydrogen bonds stabilize the molecular conformation and the crystal structure .Chemical Reactions Analysis
The synthesis of this compound involves a condensation reaction of 3,4-dihydroxybenzaldehyde, Meldrum’s acid, and propan-1-ol .Aplicaciones Científicas De Investigación
Parkinson’s Disease Treatment Research
Entacapone EP Impurity I: is closely related to the active drug entacapone, which is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT) . This compound is used in research to understand its effects on Parkinson’s disease treatment, particularly in combination with other medications like levodopa. Studies focus on optimizing dosage, reducing side effects, and enhancing patient response.
Analytical Method Development
This compound is utilized in the development of analytical methods . Researchers use it to establish new protocols for detecting and quantifying impurities in pharmaceutical preparations, ensuring the purity and safety of medications.
Neuropharmacological Studies
Given its structural similarity to catecholamines, this compound is used in neuropharmacological research to study the metabolism of neurotransmitters . It helps in understanding the inactivation pathways of catecholamine neurotransmitters and catechol hormones.
Drug Interaction Research
Entacapone EP Impurity I: is instrumental in researching drug interactions, especially how certain drugs can affect the biological half-lives of neuroactive drugs like L-DOPA, alpha-methyl DOPA, and isoproterenol .
Metabolic Pathway Analysis
The compound is used to map metabolic pathways related to disorders such as alkaptonuria, dopaminergic synapse dysfunctions, and various types of tyrosinemia . This research aids in the development of targeted therapies for these metabolic disorders.
Reference Standard for Regulatory Compliance
It serves as a reference standard for regulatory compliance, assisting in the validation of analytical methods used in the approval processes for new drugs . This includes applications for Abbreviated New Drug Applications (ANDA) and during the commercial production of entacapone.
Propiedades
IUPAC Name |
propyl (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6/c1-2-3-21-13(18)9(7-14)4-8-5-10(15(19)20)12(17)11(16)6-8/h4-6,16-17H,2-3H2,1H3/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCZGPKFDJMUSV-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159788 | |
| Record name | Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1364322-42-8 | |
| Record name | Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364322428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPYL (2E)-2-CYANO-3-(3,4-DIHYDROXY-5-NITROPHENYL)PROP-2-ENOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70N628ATGT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














